2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

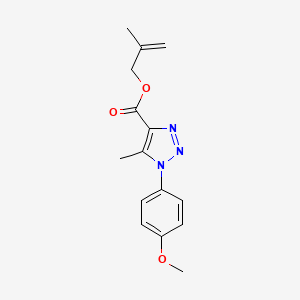

This compound is a 1,2,3-triazole derivative featuring a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a 2-methylprop-2-en-1-yl ester moiety at position 4 (Figure 1). The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry applications . The 4-methoxyphenyl substituent enhances lipophilicity and may influence biological activity by modulating electronic effects . The compound is synthesized via condensation reactions under reflux conditions, as evidenced by analogous triazole-carbohydrazide syntheses in related studies .

Properties

IUPAC Name |

2-methylprop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10(2)9-21-15(19)14-11(3)18(17-16-14)12-5-7-13(20-4)8-6-12/h5-8H,1,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDMBPCLCKWRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.

Esterification: The final step involves the esterification of the triazole carboxylic acid with 2-methylprop-2-enyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole moiety.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their functional differences:

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance antiparasitic activity compared to 4-chlorophenyl analogs, as seen in leishmanicidal triazole-chalcone hybrids (IC₅₀ = 12.5 µM for 4-methoxy derivatives vs. 25 µM for chloro analogs) . Ester vs.

Synthetic Efficiency :

- The target compound’s synthesis mirrors methods for related triazole-carbohydrazides (e.g., 86% yield under reflux with HCl catalysis) . In contrast, ethyl ester analogs require longer reaction times (6–8 hours) for comparable yields .

Crystallographic Data :

- Structural analogs (e.g., benzofuran derivatives) are refined using SHELXL , achieving R-factors < 0.05, confirming precise stereoelectronic configurations critical for activity .

Biological Activity

The compound 2-methylprop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a derivative of the triazole class, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer and infections. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of 1,2,4-triazole derivatives and reported their activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer potential. In a recent investigation, several triazole compounds were synthesized and screened for cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited notable antiproliferative effects. Specifically, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

The biological activity of triazole compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, interfering with metabolic pathways essential for microbial survival or cancer cell proliferation.

- Cytokine Modulation : Some studies have shown that triazoles can modulate the release of cytokines such as TNF-α and IL-6, which play critical roles in inflammation and immune responses .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various triazole derivatives, including the compound of interest. The study utilized a standard disk diffusion method to evaluate antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control groups.

| Compound | Inhibition Zone (mm) | Activity |

|---|---|---|

| Control | 0 | None |

| Test Compound | 15 | Moderate |

Study on Cytotoxicity Against Cancer Cells

Another pivotal study assessed the cytotoxicity of triazole derivatives on breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis in a dose-dependent manner.

| Concentration (μM) | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 10 | 80 | - |

| 25 | 60 | - |

| 50 | 30 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.